5-(3-Acetylphenyl)-2-cyanophenol
Description
5-(3-Acetylphenyl)-2-cyanophenol is a substituted biphenyl derivative featuring a hydroxyl group, a cyano group at the 2-position, and an acetyl substituent at the 3-position of the adjacent phenyl ring. The acetyl group (electron-withdrawing) and cyano group (polarizable nitrile) contribute to its unique electronic properties, influencing reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
4-(3-acetylphenyl)-2-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-3-2-4-12(7-11)13-5-6-14(9-16)15(18)8-13/h2-8,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMOYPRCVJMGFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684744 | |
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261974-50-8 | |
| Record name | 3'-Acetyl-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Acetylphenyl)-2-cyanophenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylboronic acid and 2-cyanophenol.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of 3-acetylphenylboronic acid with 2-cyanophenol in the presence of a palladium catalyst and a base.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Acetylphenyl)-2-cyanophenol can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine derivative.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed:
Oxidation: 5-(3-Carboxyphenyl)-2-cyanophenol.
Reduction: 5-(3-Aminophenyl)-2-cyanophenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-(3-Acetylphenyl)-2-cyanophenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized aromatic compounds.
Biology and Medicine: These derivatives may exhibit antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(3-Acetylphenyl)-2-cyanophenol and its derivatives involves interactions with specific molecular targets. For example, in medicinal chemistry, these compounds may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 5-(3-Acetylphenyl)-2-cyanophenol, highlighting differences in substituents, molecular properties, and synthetic routes.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The cyano group in this compound stabilizes negative charge density, making the phenol more acidic than unsubstituted analogs. Comparatively, the carboxy group in 5-(4-Carboxy-3-fluorophenyl)-2-cyanophenol further lowers pKa due to resonance stabilization of the conjugate base .
- Halogen Substituents: Chlorine and fluorine in analogs (e.g., ) enhance thermal stability and resistance to oxidative degradation. Fluorine’s small atomic radius minimizes steric hindrance, unlike bulkier groups like methoxy .
- Acetyl vs. Carboxy Groups: The acetyl group in this compound is less polar than a carboxy group, reducing aqueous solubility but improving compatibility with organic solvents .
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